molecular formula C19H22N2O2 B368324 {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 853752-82-6

{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol

Cat. No.: B368324
CAS No.: 853752-82-6
M. Wt: 310.4g/mol
InChI Key: ZHEVSGYCBUNQHO-UHFFFAOYSA-N
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Description

{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol is a complex organic compound that features a benzimidazole core structure This compound is characterized by the presence of a benzimidazole ring fused with a phenoxypropyl group and an ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol typically involves multiple steps, starting with the preparation of the benzimidazole core One common method involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzimidazole ring or the phenoxypropyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require nucleophiles like alkoxides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole amines. Substitution reactions can result in a variety of substituted benzimidazole derivatives.

Scientific Research Applications

{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol include:

  • {1-[3-(4-ethylphenoxy)propyl]-1H-1,3-benzodiazol-2-amine}
  • {1-[3-(4-ethylphenoxy)propyl]-1H-imidazole}
  • {1-[3-(4-ethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl dimethylamine

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and substituents, which confer unique chemical and biological properties

Properties

IUPAC Name

[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-15-8-10-16(11-9-15)23-13-5-12-21-18-7-4-3-6-17(18)20-19(21)14-22/h3-4,6-11,22H,2,5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEVSGYCBUNQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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